1-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, nitriles, and amines, with reaction conditions often involving refluxing in ethanol or other solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 1-(4-methoxyphenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but differs in its core structure.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.
Benzeneethanamine, 4-methoxy-α-methyl: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
1-(4-Methoxyphenyl)-N~4~-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26N4O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3/c1-15-13-22(25(30)27-16(2)18-7-6-8-21(14-18)32-5)23-17(3)28-29(24(23)26-15)19-9-11-20(31-4)12-10-19/h6-14,16H,1-5H3,(H,27,30) |
InChI Key |
BHNCJMRIBPNHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)NC(C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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